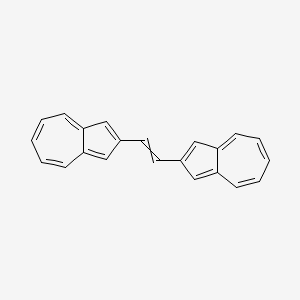
2,2'-(Ethene-1,2-diyl)diazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected by an ethene bridge. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The ethene bridge in 2,2’-(Ethene-1,2-diyl)diazulene introduces conjugation between the two azulene units, potentially altering its electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units via an ethene bridge. One common method is the McMurry reaction, which involves the reductive coupling of carbonyl compounds using titanium reagents. For instance, the reaction of azulene-1-carbaldehyde with titanium tetrachloride and zinc-copper couple in THF can yield 2,2’-(Ethene-1,2-diyl)diazulene .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Ethene-1,2-diyl)diazulene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the azulene rings, leading to halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Azulenequinones
Reduction: Dihydroazulenes
Substitution: Halogenated or alkylated azulenes
Scientific Research Applications
2,2’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2’-(Ethene-1,2-diyl)diazulene depends on its specific application. In biological systems, it may interact with cellular components through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions. These interactions can influence cellular pathways and molecular targets, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with an ethyne bridge instead of an ethene bridge.
2,2’-(Ethane-1,2-diyl)dianiline: Similar structure but with an ethane bridge instead of an ethene bridge.
Azulene: The parent compound without the ethene bridge.
Uniqueness
2,2’-(Ethene-1,2-diyl)diazulene is unique due to the conjugation introduced by the ethene bridge, which can significantly alter its electronic properties and reactivity compared to its analogs.
Properties
CAS No. |
192808-97-2 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(2-azulen-2-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-3-7-19-13-17(14-20(19)8-4-1)11-12-18-15-21-9-5-2-6-10-22(21)16-18/h1-16H |
InChI Key |
BSJNSOUVLZAKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C=CC3=CC4=CC=CC=CC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)
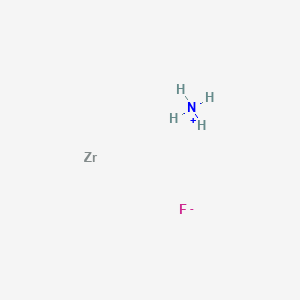
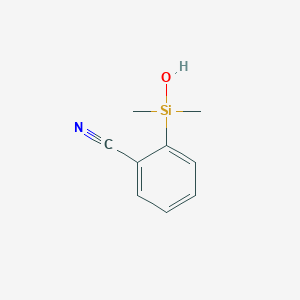
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
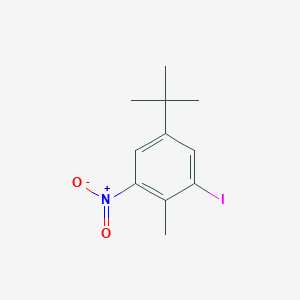
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)
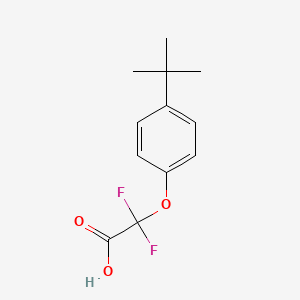
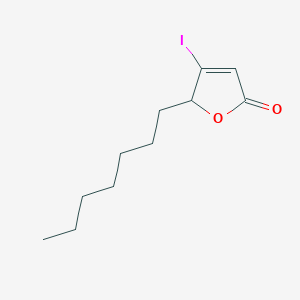
![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
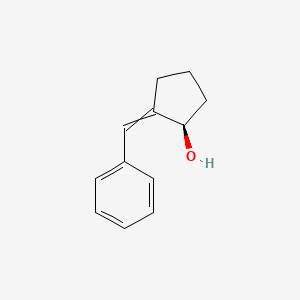
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
